4-(methoxymethyl)-1-methyl-1H-pyrazole
Description
4-(Methoxymethyl)-1-methyl-1H-pyrazole is a pyrazole derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position and a methyl (-CH₃) group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely recognized for their versatility in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(3-7-8)5-9-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZLVUSWQADKVBRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the pyrazole ring significantly influences solubility, stability, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The methoxymethyl group in the target compound likely offers a balance between lipophilicity and steric bulk compared to polar groups (e.g., -OH, -NH₂) or halogens (-I).
- Solubility: Aminomethyl derivatives (e.g., 4-(Aminomethyl)-1-methyl-1H-pyrazole) may exhibit better aqueous solubility due to protonation at physiological pH , whereas iodinated analogs (e.g., 1-Methyl-4-iodo-1H-pyrazole) are more lipophilic .
Antimicrobial Activity
- Triazole-pyrazole hybrids (e.g., 21ae) demonstrate notable antimicrobial activity, attributed to the triazole ring’s ability to disrupt microbial cell membranes .
- 4-Hydroxy-3,5-diphenyl-1H-pyrazole esters show platelet antiaggregating and antiarrhythmic activities, likely due to hydrogen bonding and steric interactions with biological targets .
Anti-inflammatory and Analgesic Activity
- Hydrazinylidene-pyrazole derivatives (e.g., ) exhibit anti-inflammatory and analgesic properties, mediated by hydrogen bonding and π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
